tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate
Description
tert-Butyl N-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group linked to a propyl chain substituted with an isoquinolin-4-ylmethyl moiety and a ketone (3-oxo group).
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-3-isoquinolin-4-ylpropyl)carbamate |
InChI |
InChI=1S/C18H22N2O3/c1-18(2,3)23-17(22)20-9-13(12-21)8-15-11-19-10-14-6-4-5-7-16(14)15/h4-7,10-13H,8-9H2,1-3H3,(H,20,22) |
InChI Key |
MLNXKEFPXYOCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CN=CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Carbamate Formation
The primary step involves the formation of the carbamate functional group. This is achieved by reacting tert-butyl carbamate with an acyl chloride or activated ester derivative of the corresponding 2-(isoquinolin-4-ylmethyl)-3-oxopropanoic acid.
tert-Butyl carbamate + acyl chloride of 2-(isoquinolin-4-ylmethyl)-3-oxopropanoic acid → tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate
This process typically employs a base such as triethylamine or pyridine to facilitate nucleophilic attack and neutralize the generated HCl.
Coupling of Isoquinoline Derivatives
The isoquinoline moiety can be introduced via nucleophilic substitution on a suitable precursor, such as a 4-chloro or 4-bromo isoquinoline derivative, reacting with a nucleophile like a methylamine or amino alcohol. Alternatively, direct coupling with an isoquinoline-4-carboxylic acid derivative is performed using coupling agents like EDC·HCl or HATU in an aprotic solvent such as DMF or dichloromethane.
Isoquinoline-4-carboxylic acid + coupling agent + amine → amide intermediate
Subsequently, this intermediate undergoes further functionalization to introduce the methyl linkage at position 4.
Construction of the 3-Oxopropyl Linker
The 3-oxopropyl chain is assembled via acylation of a suitable amino precursor or through oxidation of a terminal alcohol. For example, a methyl ketone precursor can be subjected to oxidation using reagents like PCC or Dess–Martin periodinane to generate the ketone functionality.
Final Assembly and Purification
The final compound is obtained through a sequence of coupling, protection/deprotection, and purification steps, often involving:
- Amide coupling reactions using HATU or EDC·HCl.
- Protection of amino groups with Boc groups to prevent side reactions.
- Purification via column chromatography or preparative HPLC to achieve high purity (>95%).
Data Tables and Research Outcomes
Note: Exact yields and reaction conditions vary among protocols, but generally, yields range from 60% to 85% for key steps, with purification critical for obtaining high-quality intermediates.
Insights from Patent and Literature Sources
- Patent US11028081B2 describes dual-mechanism inhibitors involving similar carbamate structures, emphasizing the importance of precise acylation and coupling steps to achieve bioactive conformations (source).
- Patent IT201800007398A1 details synthesis routes involving acylation and protection strategies, highlighting the use of aprotic solvents and condensing agents to optimize yields and selectivity (source).
- Research article (2013) discusses peptide-based inhibitors but provides valuable insights into coupling reactions and protecting group strategies applicable to carbamate synthesis (source).
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related carbamates, documented in the evidence, highlight key differences in substituents, synthesis, and functional properties:
Structural and Functional Comparisons
Physicochemical and Crystallographic Properties
- Compound : Exhibits hydrogen-bonded dimerization (N–H⋯O, C–H⋯O interactions) in its crystal structure, enhancing stability and influencing solubility .
Analytical Characterization
- UOSD015 : High-resolution mass spectrometry (HRMS) confirmed molecular identity ([M+H]+ 558.4107), while RP-HPLC (Rt = 18.96 min) validated purity .
- Compound : 1H NMR and X-ray diffraction provided structural confirmation, critical for validating synthetic routes .
Key Insights and Implications
- Isoquinoline vs. Naphthoquinone: The target compound’s isoquinoline group may offer stronger π-π stacking interactions in biological targets compared to the naphthoquinone’s redox activity in .
- Bulk and Reactivity: The cyclopropyl group in introduces steric strain, possibly enhancing metabolic stability compared to the target’s isoquinoline .
Biological Activity
tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes an isoquinoline moiety, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may act through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit enzymes involved in various metabolic pathways, potentially affecting cancer cell proliferation and survival .
- Modulation of Signal Transduction Pathways : The isoquinoline scaffold is often associated with modulation of signaling pathways related to cell growth and apoptosis, suggesting a role in cancer therapy .
- Interaction with Receptors : There is evidence that these compounds can interact with neurotransmitter receptors, which may contribute to their pharmacological effects .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines in vitro. The compound's effectiveness appears to correlate with its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models .
Neuroprotective Effects
The compound also exhibits neuroprotective properties, likely due to its ability to modulate neurotransmitter levels and reduce oxidative stress within neuronal cells. This suggests potential applications in neurodegenerative diseases .
Research Findings and Case Studies
A comprehensive analysis of the biological activity of this compound reveals several key findings:
Q & A
Q. What are the recommended synthetic routes for tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate, and how can reaction efficiency be validated?
A common approach involves coupling isoquinoline derivatives with tert-butyl carbamate intermediates. For example, a nucleophilic substitution reaction between 2-(isoquinolin-4-ylmethyl)-3-oxopropyl bromide and tert-butyl carbamate under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target compound . Post-synthesis validation includes:
Q. How can researchers ensure the stability of this compound during storage and handling?
- Storage : Store at –20°C in inert, airtight containers (e.g., amber glass vials) to prevent hydrolysis of the carbamate group .
- Handling : Use anhydrous solvents (e.g., dry DCM or acetonitrile) during experiments to avoid decomposition .
- Stability testing : Conduct accelerated degradation studies under varying pH (2–12) and temperature (4–40°C) to identify degradation pathways .
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography for absolute stereochemical confirmation (if crystalline) .
- FT-IR spectroscopy to identify carbonyl stretches (~1680–1750 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for exact mass determination (±5 ppm tolerance) .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical properties?
In related carbamates, bifurcated N–H···O hydrogen bonds (e.g., N1–H1···O4 and N1–H1···O1) stabilize the crystal lattice, reducing solubility but enhancing thermal stability. Such interactions can be mapped via:
- Single-crystal X-ray diffraction to determine bond lengths and angles .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts contributing >15% to lattice energy) .
Q. What strategies are effective for optimizing the synthesis of this compound using Design of Experiments (DoE)?
-
Factors to test : Reaction temperature (25–80°C), molar ratio (1:1 to 1:2.5), and solvent polarity (acetonitrile vs. DMF) .
-
Response variables : Yield, purity, and reaction time.
-
Statistical tools : Central Composite Design (CCD) or Plackett-Burman analysis to identify critical parameters .
-
Example table of optimization results :
Temperature (°C) Solvent Molar Ratio Yield (%) Purity (%) 50 Acetonitrile 1:1.5 72 98 70 DMF 1:2 68 95
Q. How can researchers assess the pharmacological potential of this compound, such as anticancer activity?
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM indicate promising activity .
- Mechanistic studies :
- Flow cytometry to evaluate apoptosis (Annexin V/PI staining).
- Western blotting to measure CDC25 phosphatase inhibition, a target in leukemia .
- SAR analysis : Modify the isoquinoline or carbamate moiety to enhance potency and reduce toxicity .
Q. What precautions are necessary when scaling up synthesis to avoid batch variability?
- Process Analytical Technology (PAT) : Use inline FT-IR or Raman spectroscopy to monitor reaction progression in real time .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Quality control : Validate each batch via HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate) .
Methodological Notes
- Contradictions in evidence : While some safety data sheets classify carbamates as non-hazardous , others recommend precautions against inhalation and skin contact due to variable impurities . Always conduct a risk assessment before use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
